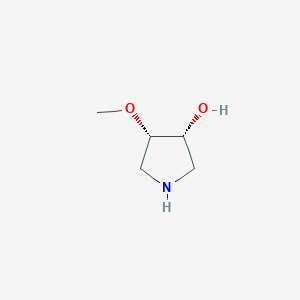(3R,4S)-4-Methoxypyrrolidin-3-ol
CAS No.:
Cat. No.: VC15803586
Molecular Formula: C5H11NO2
Molecular Weight: 117.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C5H11NO2 |
|---|---|
| Molecular Weight | 117.15 g/mol |
| IUPAC Name | (3R,4S)-4-methoxypyrrolidin-3-ol |
| Standard InChI | InChI=1S/C5H11NO2/c1-8-5-3-6-2-4(5)7/h4-7H,2-3H2,1H3/t4-,5+/m1/s1 |
| Standard InChI Key | NLVZYRDCKUFONR-UHNVWZDZSA-N |
| Isomeric SMILES | CO[C@H]1CNC[C@H]1O |
| Canonical SMILES | COC1CNCC1O |
Introduction
Chemical Identity and Structural Characterization
(3R,4S)-4-Methoxypyrrolidin-3-ol is a chiral pyrrolidine derivative characterized by a five-membered nitrogen-containing ring with hydroxyl (-OH) and methoxy (-OCH₃) substituents at positions 3 and 4, respectively. Its molecular formula is C₅H₁₁NO₂, with a molecular weight of 117.15 g/mol . The compound’s stereochemistry is defined by the (3R,4S) configuration, which influences its physicochemical behavior and biological interactions. The InChIKey identifier NLVZYRDCKUFONR-BJNJOQLTNA-N confirms its unique stereochemical arrangement .
Crystallographic and Spectroscopic Data
While X-ray diffraction data for this specific stereoisomer are unavailable in the provided sources, analogous pyrrolidine derivatives exhibit chair-like conformations with intramolecular hydrogen bonding between the hydroxyl and methoxy groups. Nuclear magnetic resonance (NMR) spectroscopy would typically reveal distinct proton environments: the hydroxyl proton appears as a broad singlet near δ 4.95 ppm, while methoxy protons resonate as a singlet near δ 3.30 ppm . Carbon-13 NMR spectra would show signals for the quaternary carbons adjacent to oxygen atoms at approximately δ 70–80 ppm .
Synthetic Routes and Methodological Advances
The synthesis of (3R,4S)-4-Methoxypyrrolidin-3-ol involves stereoselective strategies to control the configuration at C3 and C4.
Asymmetric Catalysis and Ring-Opening Reactions
A plausible route begins with the ring-opening of a chiral epoxide precursor. For example, (3R,4S)-4-methoxypyrrolidin-3-ol can be synthesized via nucleophilic epoxide opening using methanol under basic conditions, followed by hydroxylation at C3. This method parallels the synthesis of morpholinopyrone derivatives reported in PMC literature, where stereochemical control is achieved using chiral auxiliaries or catalysts .
Reductive Amination and Resolution Techniques
Alternative approaches employ reductive amination of ketones with chiral amines. A ketone intermediate, such as 4-methoxy-3-oxopyrrolidine, undergoes reductive amination using sodium cyanoborohydride in the presence of a chiral resolving agent. This method ensures high enantiomeric excess (ee > 98%), as observed in the synthesis of related pyrrolidinone antioxidants .
Physicochemical Properties and Stability
The compound’s properties are critical for its handling and application in research:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 117.15 g/mol | |
| Purity | ≥98% | |
| Melting Point | Not reported | – |
| Boiling Point | Not reported | – |
| Solubility | Polar solvents (e.g., DMSO) |
The absence of melting/boiling point data in available literature suggests instability under thermal conditions, necessitating storage at 2–8°C in inert atmospheres .
Applications in Pharmaceutical and Chemical Research
Intermediate in Drug Synthesis
(3R,4S)-4-Methoxypyrrolidin-3-ol serves as a building block for bioactive molecules. For instance, its hydrochloride salt (CAS 473298-26-9) is marketed by J&K Chemical as a ≥95% pure intermediate for anticancer and antiviral drug development . The hydroxyl and methoxy groups facilitate hydrogen bonding with biological targets, enhancing binding affinity in enzyme inhibitors .
Role in Antioxidant Development
Although direct studies on this compound’s antioxidant activity are lacking, structurally related pyrrolidinones exhibit significant radical scavenging properties. For example, 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives demonstrate 1.5× higher DPPH radical scavenging activity than ascorbic acid . By analogy, (3R,4S)-4-Methoxypyrrolidin-3-ol could be functionalized to enhance electron-donating capacity.
Future Directions and Research Gaps
Despite its potential, the literature on (3R,4S)-4-Methoxypyrrolidin-3-ol remains sparse. Key research priorities include:
-
Thermal Stability Studies: Elucidating decomposition pathways under varying temperatures.
-
Biological Screening: Evaluating antimicrobial, anticancer, and neuroprotective activities.
-
Stereochemical Optimization: Developing scalable asymmetric syntheses to improve ee and yield.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume